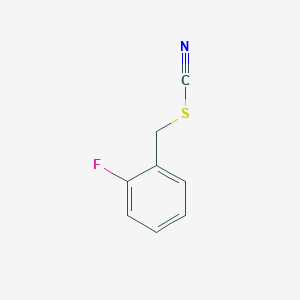

2-Fluorobenzyl thiocyanate

描述

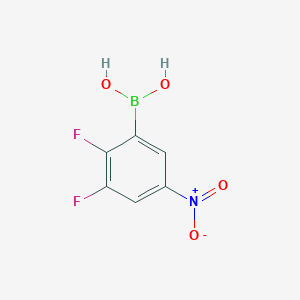

2-Fluorobenzyl thiocyanate is an organic compound with the molecular formula C8H6FNS . It has a molecular weight of 167.203 Da .

Molecular Structure Analysis

The molecular structure of 2-Fluorobenzyl thiocyanate consists of a benzene ring substituted with a fluorine atom and a thiocyanate group attached to the benzyl position .Chemical Reactions Analysis

Thiocyanates, including 2-Fluorobenzyl thiocyanate, can undergo various chemical reactions. The direct introduction method, which includes nucleophilic reaction, electrophilic reaction, and free radical reaction, can introduce SCN groups at the target sites to construct thiocyanates .科学研究应用

Synthesis of Fluorescent Probes

Thiocyanates are often used in the synthesis of fluorescent probes, which are essential tools in chemical biology for tracking and analyzing biological molecules .

Analytical Chemistry

In analytical chemistry, thiocyanates may be used as reagents or components in various assays and diagnostic tests .

Biopharma Production

Thiocyanates could have applications in biopharmaceutical production processes, possibly as intermediates or catalysts .

Wastewater Treatment

Thiocyanates are reviewed for their properties and applications in the treatment of wastewater, indicating potential environmental applications .

Organic Chemistry Reactions

Thiocyanates are involved in various organic chemistry reactions, such as nucleophilic substitution, electrophilic substitution, and free radical thiocyanation .

安全和危害

While specific safety data for 2-Fluorobenzyl thiocyanate is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

Recent research has focused on the direct thiocyanation of benzylic compounds, which could potentially include 2-Fluorobenzyl thiocyanate . This new strategy involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .

作用机制

Target of Action

2-Fluorobenzyl thiocyanate, like many thiocyanate derivatives, has been shown to exhibit excellent antibacterial, antiparasitic, and anticancer activities . The primary targets of this compound are likely to be cellular proteins or enzymes that interact with the thiocyanate group, although the specific targets may vary depending on the biological system .

Mode of Action

It is known that thiocyanate derivatives can introduce scn groups into parent molecules, constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction . The introduction of the SCN group could potentially alter the function of the target protein or enzyme, leading to the observed biological effects .

Biochemical Pathways

Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail . In one proposed pathway, thiocyanate is initially hydrolyzed into ammonia and carbonyl sulfide (COS), and the carbonyl sulfide is subsequently oxidized into carbon dioxide and sulfate .

Pharmacokinetics

It is known that thiocyanate, a related compound, is completely absorbed by the body when taken orally . In healthy persons, its volume of distribution is approximately 0.25 L/kg and the serum half-life is about 3 days; elimination is mainly renal . These properties may give some insight into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Fluorobenzyl thiocyanate.

Result of Action

The molecular and cellular effects of 2-Fluorobenzyl thiocyanate’s action are likely to be diverse, given its potential to interact with various proteins or enzymes. The introduction of the SCN group could disrupt the normal function of these targets, leading to changes in cellular processes and potentially resulting in antibacterial, antiparasitic, or anticancer effects .

Action Environment

The action of 2-Fluorobenzyl thiocyanate can be influenced by various environmental factors. For instance, the rate of thiocyanate formation by the reactions of free cyanide with tetrathionate is relatively slow under acidic and neutral conditions, but relatively fast under highly alkaline conditions . Therefore, the pH of the environment could potentially influence the efficacy and stability of 2-Fluorobenzyl thiocyanate.

属性

IUPAC Name |

(2-fluorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHUZXMXFXUMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzyl thiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1388035.png)

![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)

![1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1388050.png)